molecular formula C11H11NO B3042323 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one CAS No. 5691-27-0

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

Cat. No.: B3042323
CAS No.: 5691-27-0
M. Wt: 173.21 g/mol
InChI Key: RVCIXYMGIRZTFA-ZJUUUORDSA-N
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Description

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one is a bicyclic compound with a unique structure that includes a benzene ring fused to a seven-membered azabicyclo ring system.

Mechanism of Action

Target of Action

The primary target of 4,5-Benzo-cis-7-azabicyclo[42Similar compounds have been found to interact with β-tubulin .

Mode of Action

The exact mode of action of 4,5-Benzo-cis-7-azabicyclo[42It is suggested that these compounds show good affinity towards the active pocket of their targets .

Result of Action

The molecular and cellular effects of 4,5-Benzo-cis-7-azabicyclo[42Similar compounds have shown antimicrobial and anticancer activities .

Biochemical Analysis

Biochemical Properties

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds with enzymes, potentially inhibiting or activating their functions . For example, it may interact with proteases, altering their activity and affecting protein degradation pathways. Additionally, this compound can bind to receptor proteins, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, this compound may affect metabolic pathways by interacting with key enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a benzene derivative with a suitable azabicyclo precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one is unique due to its specific fusion of a benzene ring with a seven-membered azabicyclo ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(2aR,8bR)-2a,3,4,8b-tetrahydro-1H-naphtho[1,2-b]azet-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12-11/h1-4,9-10H,5-6H2,(H,12,13)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCIXYMGIRZTFA-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3C1C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]3[C@@H]1C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
Reactant of Route 2
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
Reactant of Route 3
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
Reactant of Route 4
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
Reactant of Route 5
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
Reactant of Route 6
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one

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